SPHK Selectivity Profile of N,N-Dimethylsphingosine vs. Next-Generation Inhibitors
In a head-to-head comparative lipidomics study in Chang, HepG2, and HUVEC cells, N,N-Dimethylsphingosine (DMS) reduced (dh)S1P levels, consistent with its role as a dual SphK1/SphK2 inhibitor. In stark contrast, the SphK2-specific inhibitors ABC294640 and K145 caused a dose-dependent and strong increase in dhS1P and S1P levels across all cell lines tested, a paradoxical effect not observed with DMS [1].
| Evidence Dimension | Effect on cellular (dihydro)sphingosine-1-phosphate (dh)S1P levels |
|---|---|
| Target Compound Data | Reduction of (dh)S1P levels |
| Comparator Or Baseline | ABC294640 (opaganib) and K145 (both reported SphK2-specific inhibitors) |
| Quantified Difference | Qualitative difference in direction of effect (reduction vs. strong dose-dependent increase) |
| Conditions | Chang, HepG2, and human umbilical vein endothelial (HUVEC) cells treated with inhibitors at 5-50 μM |
Why This Matters
This data is critical for experimental design, demonstrating that DMS reliably depletes the target sphingolipid, whereas other commercially available SphK2 'inhibitors' can produce the opposite biochemical outcome, potentially confounding results.
- [1] Gomez-Larrauri, A., et al. (2024). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Journal of Lipid Research. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
